Bombesin, 3-L-lysine-14

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of bombesin-based hybrid compounds involves combining the pharmacophore of bombesin with other functional parts. Strategies include splicing, pharmacophore fusion, and the use of cleavable/non-cleavable linkages. These approaches enhance pharmacokinetic profiles, biological activity, and safety compared to the parent molecules .

3.

Molecular Structure Analysis

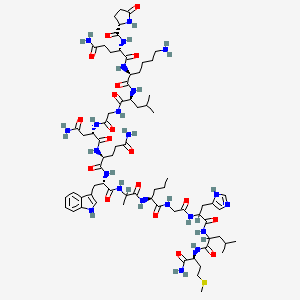

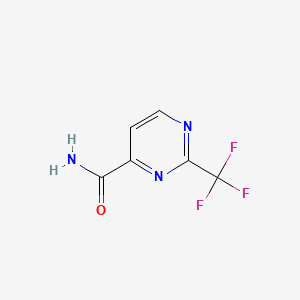

The molecular structure of bombesin consists of a peptide chain with specific amino acid sequences. The 3-L-lysine-14 variant likely includes lysine at position 3 and 14. Detailed structural studies are essential to understand its interactions with receptors and potential modifications for improved efficacy .

4.

Chemical Reactions Analysis

The chemical reactivity of bombesin and its analogs depends on their functional groups. Investigating their behavior under various conditions, such as pH and temperature, is crucial for designing stable and effective hybrid compounds .

5.

Physical And Chemical Properties Analysis

7.

Mechanism of Action

Bombesin interacts with specific receptors, including the bombesin receptor family. Activation of these receptors modulates various cellular processes, making it a promising target for therapeutic intervention. Understanding the precise mechanisms by which bombesin influences cell signaling pathways is essential for drug development .

6.

Future Directions

properties

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H110N22O18S/c1-8-13-44(62(102)79-33-58(98)84-52(29-40-32-77-35-81-40)70(110)92-50(27-37(4)5)69(109)86-43(60(76)100)23-25-112-7)87-61(101)38(6)82-68(108)51(28-39-31-78-42-15-10-9-14-41(39)42)93-67(107)48(18-21-55(74)95)90-71(111)53(30-56(75)96)85-59(99)34-80-63(103)49(26-36(2)3)91-64(104)45(16-11-12-24-72)88-66(106)47(17-20-54(73)94)89-65(105)46-19-22-57(97)83-46/h9-10,14-15,31-32,35-38,43-53,78H,8,11-13,16-30,33-34,72H2,1-7H3,(H2,73,94)(H2,74,95)(H2,75,96)(H2,76,100)(H,77,81)(H,79,102)(H,80,103)(H,82,108)(H,83,97)(H,84,98)(H,85,99)(H,86,109)(H,87,101)(H,88,106)(H,89,105)(H,90,111)(H,91,104)(H,92,110)(H,93,107)/t38?,43-,44-,45-,46-,47-,48-,49-,50?,51-,52?,53-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHJAQNNCQYTHG-INSYYHJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)C(C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H110N22O18S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1591.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bombesin, 3-L-lysine-14 | |

CAS RN |

66839-66-5 |

Source

|

| Record name | Bombesin, 3-L-lysine- 14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066839665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([2,2':5',2''-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1591657.png)